SAR103168 -

SAR103168

Catalog Number: EVT-281814
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor SAR103168 may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.
Synthesis Analysis

The synthesis of SAR103168 involves several key steps, typically starting from readily available precursors. The methods employed include:

  1. Reagents and Catalysts: The synthesis often utilizes specific reagents that facilitate the formation of key bonds within the molecule. Catalysts may also be employed to enhance reaction efficiency.
  2. Reaction Conditions: The synthesis requires precise control of temperature, pressure, and reaction time to ensure optimal yield and purity of the final product.
  3. Purification Techniques: After synthesis, SAR103168 undergoes purification processes such as recrystallization or chromatography to isolate the desired compound from by-products.

Technical details of the synthesis can vary depending on the chosen method but generally follow established organic synthesis protocols.

Molecular Structure Analysis

The molecular structure of SAR103168 can be described using its chemical formula, which provides insights into its atomic composition and arrangement.

  • Chemical Formula: The exact formula may vary based on specific synthetic routes but is typically represented as CX_{X}HY_{Y}NZ_{Z}OW_{W}, indicating a complex organic structure.
  • Structural Features: SAR103168 features functional groups that are crucial for its activity at the neurokinin-1 receptor. These include aromatic rings and nitrogen-containing moieties that enhance binding affinity.

Data regarding its molecular weight and specific stereochemistry are essential for understanding its pharmacokinetic properties.

Chemical Reactions Analysis

SAR103168 can participate in various chemical reactions typical of organic compounds:

  1. Substitution Reactions: These reactions involve replacing one functional group with another, which can modify the compound's properties.
  2. Addition Reactions: The compound may undergo addition reactions where new atoms or groups are added to existing double or triple bonds.
  3. Decomposition Reactions: Under certain conditions, SAR103168 may decompose into simpler compounds, which is crucial for understanding its stability and shelf life.

Technical details about these reactions include reaction kinetics, mechanisms involved, and conditions required for optimal outcomes.

Mechanism of Action

The mechanism of action of SAR103168 primarily involves its role as a selective antagonist at the neurokinin-1 receptor:

  • Binding Affinity: SAR103168 binds to the neurokinin-1 receptor with high specificity, preventing substance P from activating this receptor.
  • Physiological Effects: By blocking this receptor's activation, SAR103168 can modulate pain perception and inflammatory responses, making it a candidate for treating various pain-related conditions.

Data from pharmacological studies indicate that SAR103168 effectively reduces pain-related behaviors in animal models, supporting its therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of SAR103168 are critical for its development as a therapeutic agent:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Solubility data indicate how well SAR103168 dissolves in various solvents, impacting formulation strategies.
  • Stability: Information regarding thermal stability and susceptibility to degradation under light or moisture is essential for storage considerations.
  • Melting Point: The melting point provides insights into purity and phase transitions relevant to formulation processes.

Relevant data analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.

Applications

SAR103168 has several potential scientific uses:

  • Pharmaceutical Development: Its primary application is in developing treatments for chronic pain syndromes and psychiatric disorders linked to neurokinin signaling.
  • Research Tool: In laboratory settings, SAR103168 serves as a valuable tool for studying neurokinin pathways and their roles in various physiological processes.
  • Preclinical Studies: Ongoing research includes evaluating its efficacy in animal models, contributing to understanding its therapeutic potential before clinical trials.
Introduction to SAR103168 as a Multi-Kinase Inhibitor

SAR103168 represents a novel class of small-molecule therapeutics designed as a multikinase inhibitor with potent antineoplastic activity. Its development addresses the critical unmet need in treating refractory/relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS), where conventional chemotherapy yields remission rates below 20% and survival outcomes remain dismal [2] [3]. The compound exerts its effects through simultaneous inhibition of key kinase networks driving leukemogenesis, angiogenesis, and survival pathways in hematological malignancies.

Therapeutic Rationale in Oncology and Hematological Malignancies

The therapeutic rationale for SAR103168 centers on overcoming limitations of single-target kinase inhibitors in AML/MDS. These malignancies exhibit complex pathobiology characterized by redundant signaling pathways, clonal heterogeneity, and microenvironment-mediated resistance. By concurrently targeting multiple nodes in proliferative and survival cascades—particularly Src-family kinases (SFKs), BCR-Abl, and angiogenic receptors—SAR103168 disrupts compensatory signaling that often undermines selective kinase inhibition [1] [2]. This multi-targeted approach demonstrated nanomolar IC50 values against primary leukemic blasts and progenitor cells in preclinical studies, with >85% of patient-derived AML samples showing sensitivity irrespective of poor-prognosis cytogenetic abnormalities [1]. The agent further showed tumor regression in murine xenograft models implanted with human AML cells, validating its translational potential [2].

Kinase Target Spectrum: Src Family, BCR-Abl, and Angiogenic Receptors

SAR103168 exhibits a strategically broad kinase inhibition profile, targeting three major oncogenic signaling axes:

  • Src Kinase Family (SFKs): SFKs (e.g., Lyn, Fyn) are hyperactivated in AML, promoting proliferation, adhesion, and survival via STAT5 and PI3K/AKT pathways. SAR103168 potently inhibits SFKs at nanomolar concentrations, destabilizing downstream survival signals [1].
  • BCR-Abl: While primarily associated with CML, BCR-Abl mutations occur in subsets of AML and drive constitutive proliferation. SAR103168 inhibits both wild-type and imatinib-resistant variants [2] [3].
  • Angiogenic Receptor Kinases: Targets include VEGFR1/2, Tie2, PDGFR, FGFR, and EGFR. These receptors facilitate leukemic cell survival via autocrine signaling and bone marrow angiogenesis, creating a permissive microenvironment [1] [7].

Table 1: Kinase Targets and Functional Impact of SAR103168

Kinase CategorySpecific TargetsBiological Consequence of Inhibition
Src FamilyLyn, Fyn, SrcSuppression of STAT5 phosphorylation; induction of apoptosis
Oncogenic Tyrosine KinasesBCR-Abl (wild-type/mutant)Inhibition of proliferation in Ph+ leukemias
Angiogenic ReceptorsVEGFR1/2, Tie2, PDGFRDisruption of tumor angiogenesis and microenvironmental support
Additional TargetsFGFR, EGFRBlockade of paracrine growth factor signaling

The nanomolar potency against these diverse targets positions SAR103168 as a "network inhibitor" capable of suppressing cross-talk between leukemic cells and their niche [1] [7].

Preclinical Validation in AML and MDS Models

Preclinical studies robustly validated SAR103168’s efficacy using primary patient samples and engineered models:

  • In Vitro Cytotoxicity: Bourrié et al. (2013) demonstrated significant reduction in proliferation of leukemic progenitor cells from 29 AML patients, with IC50 values consistently below 100 nM. Sensitivity was observed across genetic subtypes, including those with FLT3-ITD or adverse cytogenetics [1] [3].
  • Apoptosis Induction: Treatment triggered caspase-dependent apoptosis in MV4-11 (FLT3-mutated) and K562 (BCR-Abl+) cell lines within 24 hours, accompanied by reduced phosphorylation of STAT5, AKT, and ERK [1].
  • Xenograft Efficacy: Intravenous administration (5–20 mg/kg/day) induced tumor regression in mice xenografted with human AML cells, correlating with suppressed phosphorylation of SFK substrates in tumor homogenates [1] [2].
  • MDS Model Utility: While traditional MDS models face engraftment limitations [4], cell lines like MDS92 (del(5q), MDS-L (IL-3-dependent), and TER-3 (complex karyotype) provided critical platforms. SAR103168 inhibited growth of MDS92-derived blastic sublines (MDS-L, MDS-LGF) by >70% at 100 nM, confirming activity against dysplastic clones [4].

Table 2: Preclinical Models Used in SAR103168 Development

Model TypeSpecific ModelGenetic/Molecular FeaturesSAR103168 Response
Primary SamplesAML patient blasts (n=29)Diverse (FLT3, N-RAS, del5q, monosomy 7)>85% sensitivity (IC50 < 100 nM)
Cell LinesMV4-11FLT3-ITD+ AMLApoptosis induction at 48h
K562BCR-Abl+ CML blast crisisProliferation inhibition (IC50 = 35 nM)
MDS-LDerived from MDS92; del(5q), IL-3 dependentGrowth inhibition >70% at 100 nM
In VivoAML xenograftsSubcutaneous or systemic human AML cellsTumor regression; prolonged survival

These studies established SAR103168’s ability to target both leukemic blasts and the dysplastic progenitors characteristic of MDS, providing mechanistic justification for its advancement to clinical trials in refractory/relapsed AML and high-risk MDS [1] [2] [4].

Table 3: Nomenclature of SAR103168

Identifier TypeName(s)
Primary DesignationSAR103168
SynonymsSAR-103168, SAR 103168
IUPAC Name1-[2-(2,1,3-Benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3′-tert-butylurea
CAS RegistryNone assigned

Properties

Product Name

SAR103168

IUPAC Name

NONE

Solubility

soluble in DMSO, not soluble in water.

Synonyms

SAR103168; SAR-103168; SAR 103168.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.